molecular formula C23H34O5 B1247714 Dysidenone B

Dysidenone B

Cat. No.: B1247714
M. Wt: 390.5 g/mol
InChI Key: WUNVRPHYYMJCKE-AYTMROFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dysidenone B is a sesquiterpene aminoquinone derivative isolated from marine sponges of the genus Dysidea. It belongs to a class of natural products known for their complex polycyclic structures and diverse biological activities. This compound, along with its diastereomer Dysidenone A, has been investigated for its ability to modulate inflammatory responses by inhibiting the release of human neutrophil elastase (HNE), a protease implicated in tissue damage during chronic inflammation . Unlike direct enzyme inhibitors, this compound acts upstream by suppressing HNE release from neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP), a bacterial peptide that activates immune cells .

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

methyl (1R,5S)-5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-1-hydroxy-3-methoxy-4-oxocyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C23H34O5/c1-14-8-7-9-16-15(2)21(3,10-11-22(14,16)4)12-17-19(24)18(27-5)13-23(17,26)20(25)28-6/h8,13,15-17,26H,7,9-12H2,1-6H3/t15-,16+,17-,21-,22-,23-/m1/s1

InChI Key

WUNVRPHYYMJCKE-AYTMROFBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)C[C@@H]3C(=O)C(=C[C@@]3(C(=O)OC)O)OC)C)C

Canonical SMILES

CC1C2CCC=C(C2(CCC1(C)CC3C(=O)C(=CC3(C(=O)OC)O)OC)C)C

Synonyms

dysidenone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dysidenone B shares structural and functional similarities with other sesquiterpene derivatives from Dysidea sponges, including bolinaquinone, dysidine, and Dysidenone A. Below is a comparative analysis of their biological activities, mechanisms, and research findings:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Source IC₅₀ (μM) Mechanism of Action Key Findings
Dysidenone A/B mixture Dysidea sponge ~10 Inhibits HNE release post-fMLP stimulation Less active than dysidine; synergistic effects unstudied
Dysidine Dysidea sponge 1.3 Inhibits HNE release post-fMLP stimulation Most potent in suppressing HNE release
Bolinaquinone Dysidea sponge 5.3 Inhibits HNE release post-fMLP stimulation Moderate activity; structural analogs under exploration

Structural and Functional Insights

This compound vs. Dysidenone A: The 1:1 mixture of Dysidenone A and B exhibits an IC₅₀ of ~10 μM, suggesting that neither diastereomer alone achieves the potency of dysidine (1.3 μM) . The stereochemical differences between A and B may influence their binding to cellular targets, though exact structure-activity relationships remain unclear.

This compound vs. Dysidine: Dysidine, another sesquiterpene aminoquinone, demonstrates superior activity (IC₅₀ = 1.3 μM), likely due to its distinct functional groups enhancing interaction with neutrophil signaling pathways. This compound’s lower efficacy may reflect differences in solubility or target affinity .

This compound vs. Bolinaquinone: Bolinaquinone (IC₅₀ = 5.3 μM) shares a sesquiterpene backbone but lacks the aminoquinone moiety present in this compound and dysidine. This disparity underscores the importance of the aminoquinone group in optimizing anti-inflammatory activity .

Mechanistic Distinctions

All four compounds inhibit HNE release indirectly, avoiding direct enzyme inhibition—a property that may reduce side effects like immunosuppression. However, dysidine’s exceptional potency positions it as a lead compound for further development, whereas this compound’s role may lie in combinatorial therapies .

Q & A

Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound findings?

  • Best Practices :
  • Deposit raw data in public repositories with embargo periods aligned with patent filings .
  • Use material transfer agreements (MTAs) for sharing novel derivatives and preprint servers for rapid dissemination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysidenone B
Reactant of Route 2
Dysidenone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.